![molecular formula C10H19N3O2 B13173699 1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone](/img/structure/B13173699.png)
1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone is a complex organic compound that features both azetidine and piperazine rings. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone involves multiple steps, typically starting with the formation of the azetidine ring. One common method is the [2+2] cycloaddition reaction, which forms the strained four-membered azetidine ring . The piperazine ring can be synthesized through various methods, including the reaction of diethylenetriamine with ethylene oxide. The final step involves the coupling of the azetidine and piperazine rings with the methoxy-ethanone moiety under controlled conditions.
Analyse Chemischer Reaktionen
1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The azetidine and piperazine rings can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone involves its interaction with specific molecular targets. The azetidine ring, due to its ring strain, is highly reactive and can interact with various enzymes and receptors. The piperazine ring is known to interact with neurotransmitter receptors, making the compound a potential candidate for neurological drugs .
Vergleich Mit ähnlichen Verbindungen
1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone can be compared with other compounds containing azetidine or piperazine rings:
1-(3-Azetidinyl)-4-methylpiperazine hydrochloride: Similar in structure but with a methyl group instead of the methoxy-ethanone moiety.
4-(3-Azetidinyl)pyridine hydrochloride: Contains a pyridine ring instead of the piperazine ring.
2-(3-Azetidinyl)pyridine hydrochloride: Another variant with a pyridine ring.
These comparisons highlight the unique combination of azetidine and piperazine rings in this compound, which contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H19N3O2 |
|---|---|
Molekulargewicht |
213.28 g/mol |
IUPAC-Name |
1-[4-(azetidin-3-yl)piperazin-1-yl]-2-methoxyethanone |
InChI |
InChI=1S/C10H19N3O2/c1-15-8-10(14)13-4-2-12(3-5-13)9-6-11-7-9/h9,11H,2-8H2,1H3 |
InChI-Schlüssel |
DMLVCSSKYDOXAQ-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=O)N1CCN(CC1)C2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


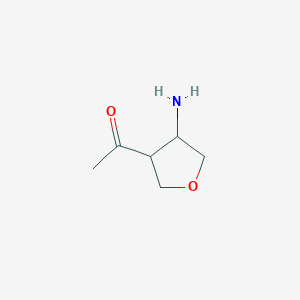
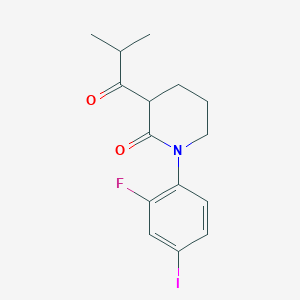
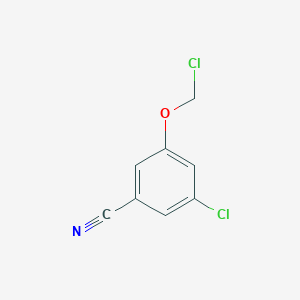
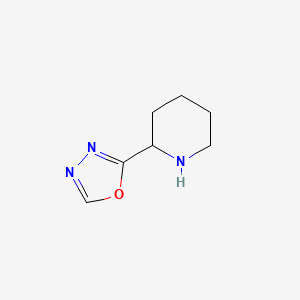
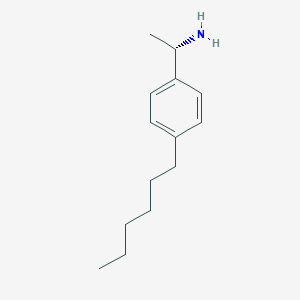
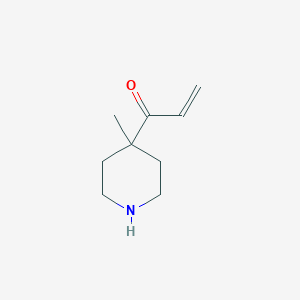

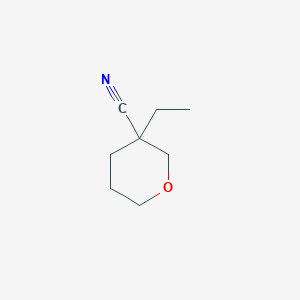
![4-({[2-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B13173657.png)
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylcyclohexan-1-ol](/img/structure/B13173663.png)
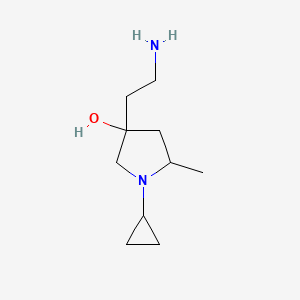

![1-[3-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B13173690.png)
![2-{[4-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13173693.png)
